REACTION_CXSMILES
|
Cl[C:2]1[CH:19]=[CH:18][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:10]=2[OH:17])=O)=[CH:4][N:3]=1.O.[CH3:21][N:22](C=O)[CH3:23]>S(=O)(=O)(O)O>[CH3:16][O:15][C:12]1[CH:13]=[CH:14][C:9]2[N:8]=[C:6]([C:5]3[CH:18]=[CH:19][C:2]([N:22]([CH3:23])[CH3:21])=[N:3][CH:4]=3)[O:17][C:10]=2[CH:11]=1
|
Name
|
6-Chloro-N-(2-hydroxy-4-methoxyphenyl)nicotinamide
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)NC2=C(C=C(C=C2)OC)O)C=C1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solid was collected
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(N=C(O2)C=2C=CC(=NC2)N(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |